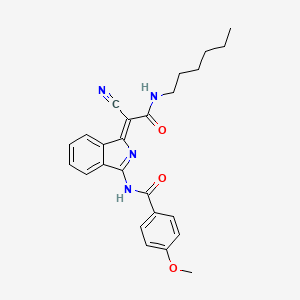

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-3-4-5-8-15-27-25(31)21(16-26)22-19-9-6-7-10-20(19)23(28-22)29-24(30)17-11-13-18(32-2)14-12-17/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,27,31)(H,28,29,30)/b22-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMHGAUVUBPGJ-DQRAZIAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features an isoindole core linked to a methoxybenzamide moiety and a cyano group, which may contribute to its biological properties. The structural formula is as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer proliferation pathways, such as tyrosinase and β-catenin, which are critical in melanoma and colorectal cancer respectively .

- Modulation of Gene Expression : The compound has shown the ability to alter the expression of genes associated with cell proliferation and apoptosis, particularly in cancer cell lines .

- Antioxidant Properties : It may exhibit antioxidant activity, reducing reactive oxygen species (ROS) levels, which are implicated in various diseases including cancer and neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide:

| Study | Cell Line/Model | IC50 (µM) | Mechanism | Key Findings |

|---|---|---|---|---|

| Study 1 | SW480 (Colorectal) | 2.0 | β-Catenin Inhibition | Significant reduction in cell proliferation |

| Study 2 | HCT116 (Colorectal) | 0.12 | β-Catenin Inhibition | Superior efficacy compared to reference drugs |

| Study 3 | B16F10 (Melanoma) | Not specified | Tyrosinase Inhibition | Reduced melanin production without cytotoxicity |

| Study 4 | In vivo (Mice) | Not applicable | Tumor Growth Inhibition | Decreased tumor size and Ki67 expression |

Case Study 1: Colorectal Cancer

In a recent study involving the SW480 and HCT116 cell lines, (Z)-N-(1-(1-cyano-2-(hexylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide demonstrated potent anti-proliferative effects with IC50 values significantly lower than those of standard treatments like 5-FU. The compound's mechanism was linked to its ability to inhibit Wnt signaling pathways by targeting β-catenin, thus preventing tumor growth in xenograft models .

Case Study 2: Melanoma Treatment

Another investigation focused on the B16F10 melanoma cell line revealed that the compound effectively inhibited tyrosinase activity, leading to decreased melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders as well as melanoma .

Comparison with Similar Compounds

Notes

- The Z-configuration is critical for maintaining planarity, influencing binding to biological targets.

- Direct comparative pharmacological data are absent; conclusions rely on structural extrapolation.

- SHELX-based crystallography () remains a gold standard for confirming stereochemistry in such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.